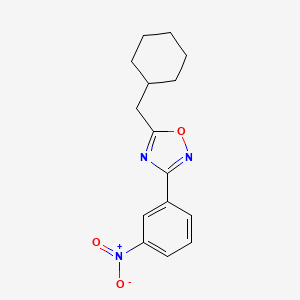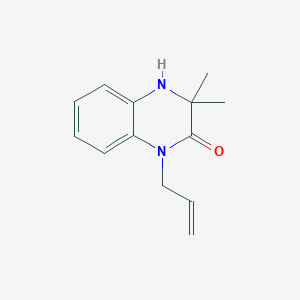![molecular formula C16H24N2O4S2 B5606771 N-{(3S*,4R*)-1-[(5-acetyl-3-thienyl)acetyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5606771.png)
N-{(3S*,4R*)-1-[(5-acetyl-3-thienyl)acetyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and analysis of sulfonamide compounds have been a focus of research due to their diverse biological activities and applications in medicinal chemistry. Methanesulfonamide derivatives, in particular, have been synthesized and evaluated for various biological activities, including as inhibitors of enzymes like HMG-CoA reductase (Watanabe et al., 1997).
Synthesis Analysis
The synthesis of sulfonamide compounds often involves complex reactions, including solid-phase synthesis techniques and the use of specific reagents to achieve desired substitutions and molecular configurations (Králová et al., 2019). Chemoselective N-acylation reagents have also been developed to facilitate the synthesis of N-acyl sulfonamides, demonstrating the importance of structure-reactivity relationships in synthesizing such compounds (Kondo et al., 2000).
Molecular Structure Analysis
The molecular and supramolecular structures of sulfonamide derivatives reveal significant details about their chemical behavior and potential interactions. Studies have focused on determining the crystal structures of various sulfonamide compounds to understand their conformations, hydrogen bonding patterns, and potential for forming complexes with metals (Jacobs et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds participate in a range of chemical reactions, with their reactivity influenced by the presence of sulfonyl and acyl groups. The rearrangement of amino acids into pyrrolidin-3-ones under specific conditions demonstrates the complex chemical behavior of these compounds and their potential for chemical modification (Králová et al., 2019).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structures, are crucial for their practical applications. Studies have detailed the crystal packing and hydrogen bonding interactions within sulfonamide structures, providing insights into their stability and reactivity (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including acidity, basicity, and potential for forming hydrogen bonds, significantly affect their biological activity and interaction with biomolecules. Investigations into the conformational isomerism and self-association behaviors of sulfonamide compounds in solution and solid states provide a foundation for understanding their chemical properties and designing new compounds with desired activities (Sterkhova et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-10(2)13-7-18(8-14(13)17-24(4,21)22)16(20)6-12-5-15(11(3)19)23-9-12/h5,9-10,13-14,17H,6-8H2,1-4H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESJBMCAZHWPLN-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)CC2=CSC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CC2=CSC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5606705.png)
![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)
![ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5606717.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B5606720.png)

![methyl 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5606747.png)
![N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5606755.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5606756.png)
![ethyl 4-({[(2-furylmethyl)thio]acetyl}amino)benzoate](/img/structure/B5606764.png)
![3-chloro-1-(4-chlorophenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5606773.png)
![1-[(1H-benzimidazol-2-ylthio)methyl]-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5606780.png)
![4-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5606788.png)
![N-methyl-4-{[(2-phenylethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5606800.png)